4(3H)-Quinazolinone, 3-(((((4-chlorophenyl)amino)methyl)amino)methyl)-, dihydrochloride

Catalog No.
S15960679
CAS No.
75159-27-2
M.F
C16H17Cl3N4O
M. Wt
387.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4(3H)-Quinazolinone, 3-(((((4-chlorophenyl)amino)m...

CAS Number

75159-27-2

Product Name

4(3H)-Quinazolinone, 3-(((((4-chlorophenyl)amino)methyl)amino)methyl)-, dihydrochloride

IUPAC Name

3-[[(4-chloroanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride

Molecular Formula

C16H17Cl3N4O

Molecular Weight

387.7 g/mol

InChI

InChI=1S/C16H15ClN4O.2ClH/c17-12-5-7-13(8-6-12)19-9-18-10-21-11-20-15-4-2-1-3-14(15)16(21)22;;/h1-8,11,18-19H,9-10H2;2*1H

InChI Key

DIADMNOJMJXWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CNCNC3=CC=C(C=C3)Cl.Cl.Cl

4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride is a synthetic compound belonging to the quinazolinone family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The specific structure features a 4-chlorophenyl group and an amino methyl substituent attached to the quinazolinone core. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly in drug development.

  • Oxidation: The compound can be oxidized to yield different quinazolinone derivatives, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can modify the quinazolinone core or its substituents, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur with amines, thiols, and alkoxides under acidic or basic conditions.

The major products from these reactions include various functionalized quinazolinones that may exhibit altered biological activities.

Research indicates that 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride possesses significant biological activity. It has been studied for its potential as an enzyme inhibitor and shows promise in various therapeutic areas, including:

  • Anticancer Activity: The compound may inhibit cancer cell proliferation through its interactions with specific molecular targets.
  • Anti-inflammatory Properties: It has been explored for its capacity to modulate inflammatory pathways.
  • Antimicrobial Effects: Preliminary studies suggest effectiveness against certain microbial strains .

The synthesis of 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride typically involves several steps:

  • Formation of the Quinazolinone Core: Reacting 4-chloroaniline with formamide to create the quinazolinone structure.
  • Mannich Reaction: Introducing the amino methyl group through a Mannich reaction involving formaldehyde and a secondary amine.
  • Salt Formation: Converting the final product into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial synthesis may employ optimized conditions to enhance yield and purity, often utilizing continuous flow reactors for consistency .

The compound has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting cancer and inflammation.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Material Science: Investigated for potential use in developing new materials due to its unique chemical properties .

Studies on the interactions of 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride with biological macromolecules have shown that it can bind to specific enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, which are crucial for its biological effects. The compound's mechanism of action involves altering biochemical pathways related to cell growth and inflammation .

Several compounds share structural features with 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
3-Amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinoneC15H12ClN3OContains a methyl group at position 6; studied for similar biological activities .
2-(Aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-oneC15H14ClN3OFeatures a different substitution pattern; potential for new biological properties .
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-oneC15H13N3OLacks chlorination; primarily investigated for its anticancer properties .

The uniqueness of 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride lies in its specific substitution pattern and resultant biological activities that differentiate it from these analogs. Its potential applications in drug discovery and material science further emphasize its significance in research.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

386.046794 g/mol

Monoisotopic Mass

386.046794 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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